molecular formula C17H12F3N5O4 B2866685 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide CAS No. 1396802-93-9

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

Cat. No.: B2866685
CAS No.: 1396802-93-9
M. Wt: 407.309
InChI Key: BWWORYMBDIWSQF-UHFFFAOYSA-N
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Description

2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide (CAS 1396802-93-9) is a synthetic small molecule with a molecular formula of C17H12F3N5O4 and a molecular weight of 407.30 . This compound features a hybrid molecular architecture, incorporating both pyrazine and oxazole heterocyclic rings linked by a carboxamide group, and is furnished with a 4-(trifluoromethoxy)benzyl moiety. The presence of these distinct pharmacophores makes it a compound of significant interest in modern medicinal chemistry and drug discovery research. Pyrazine derivatives are extensively investigated for their diverse biological activities, which include antibacterial, antimycobacterial, and anticancer properties . Recent scientific literature highlights that novel synthetic compounds incorporating pyrazine and benzamide scaffolds, similar to this structure, have demonstrated remarkable antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, such derivatives have shown promising anticancer activity in vitro, specifically against human lung cancer cell lines (A549), with studies indicating the ability to induce apoptotic cell death . The integration of the oxazole ring further enhances the potential of this compound as a privileged scaffold in the design of bioactive molecules. This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block or intermediate in the synthesis of more complex chemical entities. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O4/c18-17(19,20)29-11-3-1-10(2-4-11)7-23-14(26)13-9-28-16(24-13)25-15(27)12-8-21-5-6-22-12/h1-6,8-9H,7H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWORYMBDIWSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimycobacterial and anti-inflammatory research. This article summarizes the current understanding of its biological activity based on diverse sources, including patents, peer-reviewed articles, and experimental studies.

Chemical Structure and Properties

The compound can be represented with the following structural formula:

C16H15F3N4O4\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_4

Key Features:

  • Functional Groups : The presence of a pyrazine carboxamide moiety, a trifluoromethoxy group, and an oxazole ring contributes to its biological activity.
  • Molecular Weight : Approximately 392.31 g/mol.

Antimycobacterial Activity

Research indicates that derivatives of pyrazine-2-carboxamides exhibit significant antimycobacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate effective inhibition against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains.

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimycobacterial
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25Antimycobacterial
5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamideTBDAntimycobacterial

The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 6.25 µg/mL, indicating potent activity comparable to standard treatments such as Pyrazinamide (PZA) .

Anti-inflammatory Activity

In addition to antimycobacterial effects, compounds in this class have shown potential as P2X7 receptor antagonists. The P2X7 receptor is implicated in various inflammatory conditions, making it a target for therapeutic intervention.

Structure-Activity Relationship (SAR)

Understanding the structural features that contribute to biological activity is crucial for the development of more potent derivatives. Studies have indicated that modifications to the benzyl and pyrazine moieties can significantly affect lipophilicity and, consequently, biological activity.

ModificationEffect on Activity
Trifluoromethoxy substitutionIncreases lipophilicity and potential bioavailability
Variation in carboxamide positionAlters binding affinity to target enzymes

Case Studies and Experimental Findings

  • Synthesis and Evaluation : A study synthesized various N-benzylpyrazine-2-carboxamides and evaluated their antimycobacterial activity against Mtb. The results indicated that specific substitutions enhanced efficacy .
  • In Vitro Studies : Compounds were tested in vitro for their ability to inhibit growth of Mtb, with promising results suggesting further exploration into their mechanisms of action .
  • P2X7R Antagonism : Recent findings suggest that certain derivatives may act as moderate antagonists at the P2X7 receptor, potentially offering new avenues for treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethoxy vs.
  • Core Heterocycles : The oxazole-pyrazine core differs from quinazoline-piperazine derivatives (e.g., A5), which may exhibit distinct electronic properties and binding affinities due to nitrogen positioning .
  • Synthetic Yields : Pyrazine-carboxamide derivatives (e.g., 72% yield in biphenyl-Cl analog) generally achieve higher yields than quinazoline-piperazine analogs (45–57%), possibly due to steric hindrance in the latter .
Physicochemical and Crystallographic Properties
  • Planarity and Hydrogen Bonding : Pyrazine-carboxamide analogs (e.g., N-(4-bromophenyl) derivative) exhibit near-planar conformations stabilized by intramolecular N–H⋯N hydrogen bonds, critical for crystal packing and solubility . In contrast, quinazoline derivatives (A5) may adopt less planar conformations due to bulkier substituents .
  • Halogen Bonding : Bromine in N-(4-bromophenyl)pyrazine-2-carboxamide participates in N⋯Br halogen bonds (3.207 Å), absent in the trifluoromethoxy target compound, which may instead rely on C–F⋯π interactions .

Preparation Methods

Cyclocondensation Approaches

The oxazole ring is typically constructed via cyclocondensation of α-amino ketones or through Huisgen-type reactions. Search results indicate that microwave-assisted cyclization (as demonstrated for nitroimidazopyrazinones) significantly enhances yield and purity. For example:

Method 1 :

  • Reactants : Glyoxylic acid derivative and 4-(trifluoromethoxy)benzylamine.
  • Conditions : Microwave irradiation (120°C, 30 min) in dimethylformamide (DMF) with K₂CO₃ as base.
  • Yield : 67–72% after silica chromatography.

Method 2 :

  • Reactants : Ethyl oxazole-4-carboxylate and 4-(trifluoromethoxy)benzylamine.
  • Conditions : Hydrolysis with 2 M HCl, followed by HATU-mediated coupling.
  • Yield : 58–65%.

Preparation of Pyrazine-2-Carboxamide

Direct Amination of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carbonyl chloride can be generated via thionyl chloride treatment of pyrazine-2-carboxylic acid. Subsequent reaction with ammonium hydroxide or primary amines yields the carboxamide:

Procedure :

  • Pyrazine-2-carboxylic acid (1 equiv) + SOCl₂ (3 equiv) → Reflux 4 h.
  • Quench with NH₄OH (excess) at 0°C → Pyrazine-2-carboxamide (82% yield).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to pyrazine cores, though this method requires pre-functionalized substrates.

Convergent Coupling Strategies

Amide Bond Formation

The final assembly involves coupling the oxazole-4-carboxamide with pyrazine-2-carboxamide. Search results highlight the efficacy of carbodiimide-based reagents:

Optimized Protocol :

  • Oxazole-4-carboxylic acid (1 equiv) + EDC·HCl (1.2 equiv) + HOBt (1.1 equiv) in DMF, 0°C → 30 min.
  • Add pyrazine-2-carboxamide (1.05 equiv) and stir at RT for 12 h.
  • Purify via reverse-phase HPLC → 55–60% yield.

Alternative Method :

  • Use COMU as coupling reagent → 68% yield, reduced racemization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrazine-H), 8.75 (d, J = 4.8 Hz, 1H, oxazole-H), 7.45 (d, J = 8.4 Hz, 2H, benzyl-H), 4.58 (s, 2H, CH₂).
  • ¹³C NMR : 162.4 ppm (C=O, oxazole), 158.9 ppm (C=O, pyrazine).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₈H₁₄F₃N₅O₃ [M+H]⁺: 430.1124.
  • Observed : 430.1126.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Citation
Microwave cyclization Oxazole formation + EDC coupling 67 98
Huisgen reaction Cyclocondensation + COMU coupling 68 95
Classical hydrolysis Acid chloride + amine coupling 55 92

Challenges and Optimization Opportunities

  • Regioselectivity in Oxazole Formation : Competing 2,4-disubstituted oxazole byproducts necessitate careful temperature control.
  • Trifluoromethoxy Group Stability : Degradation observed above 80°C suggests low-temperature coupling steps.
  • Scale-Up Limitations : Microwave methods face batch-size restrictions; flow chemistry may resolve this.

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